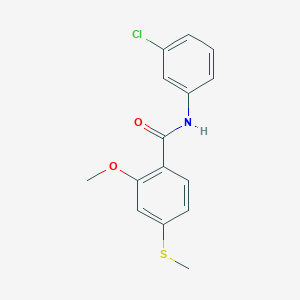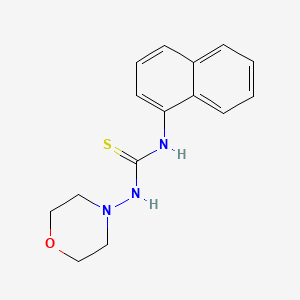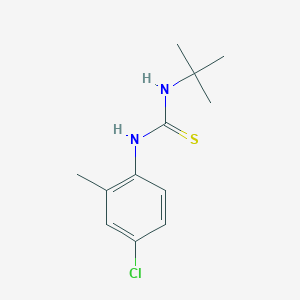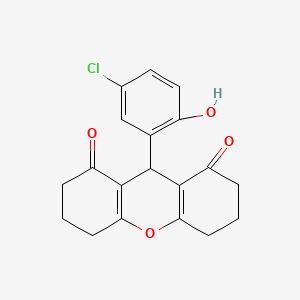![molecular formula C21H26N2O2 B5778450 N-[4-(diethylamino)phenyl]-3-(4-ethoxyphenyl)acrylamide](/img/structure/B5778450.png)
N-[4-(diethylamino)phenyl]-3-(4-ethoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(diethylamino)phenyl]-3-(4-ethoxyphenyl)acrylamide, commonly known as DEAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DEAA belongs to the class of acrylamide derivatives and has been extensively studied for its unique properties and potential uses.
作用機序
The mechanism of action of DEAA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cancer cell growth. DEAA has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes. It has also been suggested that DEAA may interfere with the PI3K/Akt/mTOR signaling pathway, which is commonly dysregulated in cancer cells.
Biochemical and Physiological Effects:
DEAA has been shown to have low toxicity in vitro and in vivo, making it a potentially safe compound for use in medicinal applications. In addition to its anticancer properties, DEAA has also been shown to have anti-inflammatory effects and to inhibit the activity of certain enzymes involved in oxidative stress.
実験室実験の利点と制限
One advantage of using DEAA in lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to cells or organisms. Additionally, DEAA is relatively easy to synthesize and purify, making it a readily available compound for research purposes. However, one limitation of using DEAA is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several potential future directions for research on DEAA. One area of interest is the development of DEAA-based drug candidates for the treatment of cancer and other diseases. Another area of interest is the use of DEAA as a building block for the synthesis of functional materials and nanoparticles. Additionally, further studies are needed to fully understand the mechanism of action of DEAA and its potential applications in various fields.
合成法
The synthesis of DEAA involves the reaction of 4-(diethylamino)aniline and 4-ethoxyphenylacrylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is purified through column chromatography to obtain pure DEAA.
科学的研究の応用
DEAA has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, DEAA has been explored as a potential drug candidate due to its ability to inhibit the growth of cancer cells and its low toxicity. In materials science, DEAA has been used as a building block for the synthesis of functional polymers and nanoparticles. In analytical chemistry, DEAA has been employed as a derivatizing agent for the detection of amino acids and peptides.
特性
IUPAC Name |
(E)-N-[4-(diethylamino)phenyl]-3-(4-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-4-23(5-2)19-12-10-18(11-13-19)22-21(24)16-9-17-7-14-20(15-8-17)25-6-3/h7-16H,4-6H2,1-3H3,(H,22,24)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWKLCIZSCEHFQ-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[4-(diethylamino)phenyl]-3-(4-ethoxyphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-(4-methylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5778370.png)

![N-(2,3-dimethylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5778384.png)
![2-{[(4-ethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5778402.png)

![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-chlorobenzamide](/img/structure/B5778415.png)
![N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5778425.png)

![3-bromo-N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5778434.png)




![3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}butanamide](/img/structure/B5778472.png)